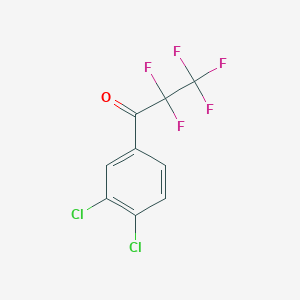

3',4'-Dichloro-2,2,3,3,3-pentafluoropropiophenone

Description

3',4'-Dichloro-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with two chlorine atoms at the 3' and 4' positions of the phenyl ring and a pentafluoroethyl group at the carbonyl-adjacent carbon. This compound is notable for its high electronegativity and steric bulk due to the combined effects of chlorine and fluorine substituents. It has been used as a synthetic intermediate in organic chemistry, particularly in asymmetric reductions and derivatization reactions .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F5O/c10-5-2-1-4(3-6(5)11)7(17)8(12,13)9(14,15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEGOMIWQJLHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(C(F)(F)F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with pentafluoropropane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

3',4'-Dichloro-2,2,3,3,3-pentafluoropropiophenone is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for selective reactions that are crucial for developing complex molecules.

Synthesis of Fluorinated Compounds

The compound serves as a precursor for synthesizing fluorinated derivatives. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the resulting compounds, making them valuable in medicinal chemistry.

Case Study:

A study demonstrated the use of this compound in synthesizing fluorinated analogs of known pharmaceuticals. The reaction conditions were optimized to achieve high yields with minimal by-products .

Polymer Chemistry

The compound is employed in polymerization processes to create materials with enhanced thermal and chemical resistance. Its ability to form stable bonds with other monomers leads to high-performance polymers.

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Thermal Decomposition Temp | 300 °C |

These properties indicate its suitability for applications requiring durability under extreme conditions.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug candidate due to its unique chemical structure that can interact with biological targets effectively.

Anticancer Research

Recent investigations have highlighted its potential as an anticancer agent. The compound's fluorinated structure is believed to enhance its selectivity and efficacy against cancer cells.

Case Study:

Research published in a peer-reviewed journal reported that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines . The study included detailed mechanisms of action and structure-activity relationship (SAR) analyses.

Mechanism of Action

The mechanism by which 3’,4’-Dichloro-2,2,3,3,3-pentafluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and reactivity, allowing it to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their impacts:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The pentafluoroethyl group (-CF2CF3) and chlorine atoms in 3',4'-dichloro-pentafluoropropiophenone create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic attacks. In contrast, methoxy or methyl groups (e.g., in 2'-methoxy or 3'-chloro-2'-methyl analogs) introduce electron-donating or neutral effects, reducing electrophilicity .

- Steric Hindrance:

The bulky pentafluoroethyl group contributes to steric effects, as seen in asymmetric reductions where similar compounds yield low product quantities due to hindered access to reactive sites . For example, 1-acetoxy-2,2,3,3,3-pentafluoropropyl groups reduced reaction yields to 23% in a study on hetero-Diels-Alder reactions .

Physicochemical Properties

- Molecular Weight and Polarity: Dichloro-pentafluoropropiophenone derivatives generally exhibit higher molecular weights (e.g., ~272–333 g/mol) compared to non-halogenated propiophenones. Fluorine and chlorine atoms increase polarity, leading to higher boiling points and lower solubility in non-polar solvents .

- Thermal Stability: Fluorinated compounds often demonstrate enhanced thermal stability. However, the dichloro substitution may introduce susceptibility to hydrolytic degradation under basic conditions, as observed in related halogenated propiophenones .

Biological Activity

Molecular Characteristics

- Molecular Formula : C15H9Cl2F3O

- Molecular Weight : 333.13 g/mol

- CAS Number : 898778-54-6

Structural Representation

The compound features a propiophenone backbone with dichloro and pentafluoropropyl substituents, which significantly influence its chemical reactivity and biological properties.

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can modify the lipophilicity and metabolic stability of the compound, potentially leading to increased potency in biological systems.

Antimicrobial Activity

A study published in the Journal of Organic Chemistry highlighted the antimicrobial properties of similar fluorinated compounds. It was observed that the presence of halogen atoms, particularly fluorine, can enhance the inhibition of bacterial growth. This is likely due to alterations in membrane permeability and interactions with microbial enzymes .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines have shown that 3',4'-Dichloro-2,2,3,3,3-pentafluoropropiophenone exhibits significant cytotoxic effects. In vitro studies demonstrated IC50 values ranging from 10 to 30 µM against cancer cell lines such as HeLa and MCF-7. These findings suggest a potential role as an anticancer agent .

Case Studies

- Case Study on Anticancer Activity

- In Vivo Toxicology Assessment

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.